

An In-depth Technical Guide to Diethyl 2-Amino-3,5-pyrroledicarboxylate

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Compound of Interest

Compound Name: *Diethyl 2-Amino-3,5-pyrroledicarboxylate*

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Introduction

Diethyl 2-amino-3,5-pyrroledicarboxylate, systematically known by its IUPAC name Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate, is a polysubstituted pyrrole derivative.[1] The pyrrole scaffold is a fundamental heterocyclic motif found in a vast array of natural products and pharmacologically active compounds, including heme, chlorophyll, and various pharmaceuticals. The presence of an amino group and two diethyl ester functionalities on the pyrrole ring makes this compound a versatile building block for organic synthesis and a candidate for investigation in medicinal chemistry. While detailed experimental data for this specific molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties, predicted chemical behavior, and potential applications based on the chemistry of analogous structures. Derivatives of similar pyrrole and thiophene dicarboxylates have shown potential as anticancer and antimicrobial agents, suggesting possible avenues for future research with this compound.[2][3]

Chemical and Physical Properties

Quantitative experimental data for **Diethyl 2-Amino-3,5-pyrroledicarboxylate** is not extensively reported. The following table summarizes its identifiers and provides estimated properties based on its chemical structure and data from closely related analogs.

Property	Value	Source/Basis
IUPAC Name	Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate	[1]
Synonym	Diethyl 2-amino-3,5-pyrroledicarboxylate	User Prompt
CAS Number	187724-98-7	[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₄	Calculated
Molecular Weight	226.23 g/mol	Calculated
Appearance	Expected to be a solid at room temperature.	Analogy
Melting Point	Data not available. (For comparison, Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate melts at 135-136 °C).	[4]
Boiling Point	Data not available.	
Solubility	Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane. Sparingly soluble in water.	Analogy

Spectroscopic Data Analysis

While specific experimental spectra for **Diethyl 2-Amino-3,5-pyrroledicarboxylate** are not readily found, its structure allows for the prediction of key spectroscopic features.

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Two sets of signals for the ethyl ester groups would appear as a quartet around 4.2-4.4 ppm (for the -OCH₂- protons) and a triplet around 1.2-1.4 ppm (for the -CH₃ protons). The proton on the pyrrole ring (at position 3) would likely appear as a singlet in the aromatic region. The protons of the amino group (-NH₂) and the pyrrole

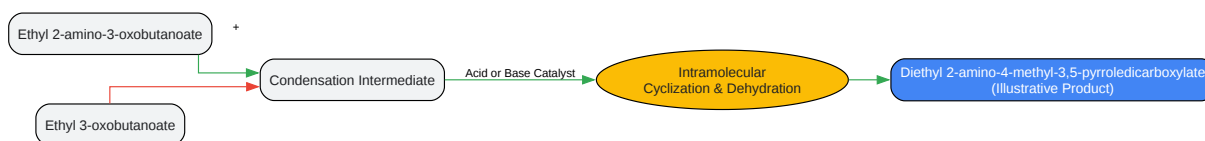
nitrogen (-NH) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the ester groups between 160-170 ppm. The carbons of the pyrrole ring would resonate in the 100-140 ppm range. The methylene and methyl carbons of the ethyl groups would appear further upfield.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amine and the pyrrole ring (typically in the $3200\text{-}3500\text{ cm}^{-1}$ region). A strong C=O stretching band for the ester groups would be prominent around $1700\text{-}1730\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The molecular ion peak (M^+) in the mass spectrum would be observed at an m/z corresponding to the molecular weight of the compound (226.23). Fragmentation patterns would likely involve the loss of the ethoxy groups ($-\text{OC}_2\text{H}_5$) from the ester functionalities.

Synthesis and Reactivity

Proposed Synthesis

A common and effective method for synthesizing polysubstituted pyrroles is the Hantzsch pyrrole synthesis or related condensation reactions. A plausible synthetic route to **Diethyl 2-amino-3,5-pyrroledicarboxylate** involves the condensation of an α -amino- β -ketoester with a β -ketoester in the presence of a catalyst. A potential workflow is outlined below.



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Caption: Proposed workflow for the synthesis of a substituted aminopyrrole dicarboxylate.

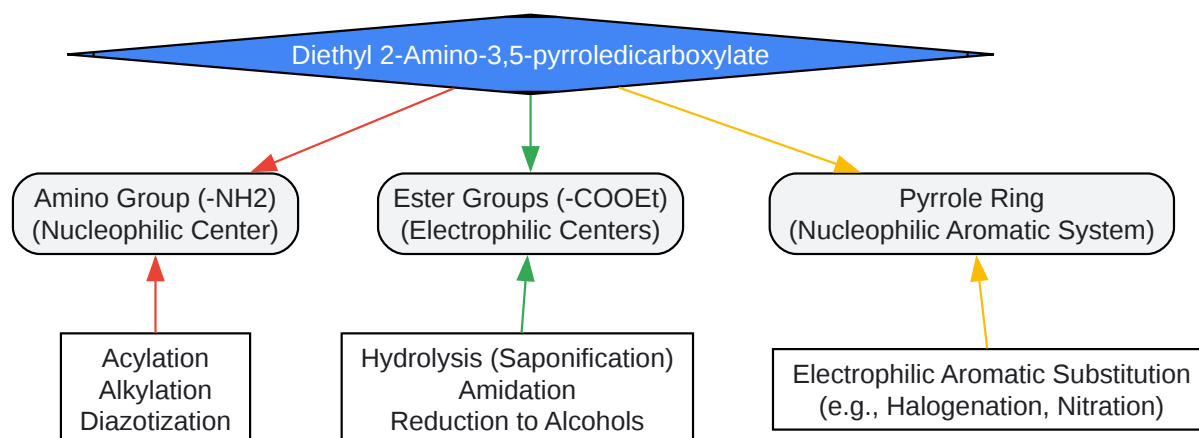
Representative Experimental Protocol (Adapted from Knorr Pyrrole Synthesis)

The following protocol describes a general one-pot synthesis for a related compound, Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, and could be adapted for the target molecule with appropriate starting materials.^[5]

- **Preparation of Reactants:** In a round-bottom flask equipped with a stirrer and dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.
- **Nitrosation:** Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir for 2 hours.
- **Reduction and Condensation:** To the cooled solution, add a second equivalent of ethyl acetoacetate. Then, add zinc dust portion-wise while vigorously stirring, ensuring the temperature does not exceed 40 °C.
- **Reaction Completion:** After the addition of zinc is complete, heat the mixture to reflux for 1 hour.
- **Isolation:** Cool the reaction mixture and pour it into a beaker of ice water. The crude product will precipitate.
- **Purification:** Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified diethyl pyrrole dicarboxylate product.

Reactivity Profile

The chemical reactivity of **Diethyl 2-Amino-3,5-pyrroledicarboxylate** is governed by its three key functional groups: the aromatic pyrrole ring, the nucleophilic amino group, and the electrophilic diethyl ester groups.



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Caption: Logical diagram of the key reactive sites of the title compound.

- **Amino Group:** The primary amino group is a potent nucleophile and can readily undergo reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.
- **Ester Groups:** The two diethyl ester groups are susceptible to nucleophilic acyl substitution. They can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions (saponification). They can also react with amines to form amides or be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride.
- **Pyrrole Ring:** The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the positions on the ring are already substituted, which may limit further substitution or require harsh conditions. The reactivity will be influenced by the directing effects of the existing amino and ester groups.

Potential Biological and Pharmacological Relevance

While no specific studies on the biological activity of **Diethyl 2-Amino-3,5-pyrroledicarboxylate** were identified, the broader class of substituted pyrroles is of significant interest in drug discovery. Related diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been synthesized and screened for their anticancer and antimicrobial activities, showing significant antiproliferative effects against human breast cancer cell lines.^{[2][6]} The structural

similarity suggests that the title compound could serve as a valuable scaffold for developing new therapeutic agents. Further research is required to explore its biological properties and potential mechanisms of action.

Conclusion

Diethyl 2-Amino-3,5-pyrroledicarboxylate is a multifunctional heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental characterization is not widely available, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. The synthesis of this compound is feasible through standard heterocyclic chemistry methods, and its reactive handles offer numerous possibilities for derivatization. Future investigation into its synthesis, full characterization, and biological evaluation is warranted to unlock its potential for applications in materials science and drug development.

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